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molecular formula C13H16N2O4 B8472575 1,1-Dimethylethyl 7-formyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

1,1-Dimethylethyl 7-formyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No. B8472575
M. Wt: 264.28 g/mol
InChI Key: RKUGXCIKCQGBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709483B2

Procedure details

A solution of 1,1-dimethylethyl 7-(hydroxymethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (0.78 g, 2.9 mmol) in dichloromethane (100 ml) was treated with manganese(IV) oxide (2.02 g, 23.3 mmol) and stirred overnight. Filtration and evaporation afforded a white solid (0.62 g, 81%).
Name
1,1-dimethylethyl 7-(hydroxymethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
catalyst
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:19]=[CH:18][C:6]2[O:7][CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]=2[CH:4]=1>ClCCl.[O-2].[Mn+4].[O-2]>[CH:2]([C:3]1[N:19]=[CH:18][C:6]2[O:7][CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[C:5]=2[CH:4]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
1,1-dimethylethyl 7-(hydroxymethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Quantity
0.78 g
Type
reactant
Smiles
OCC1=CC2=C(OCCN2C(=O)OC(C)(C)C)C=N1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2.02 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=CC2=C(OCCN2C(=O)OC(C)(C)C)C=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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